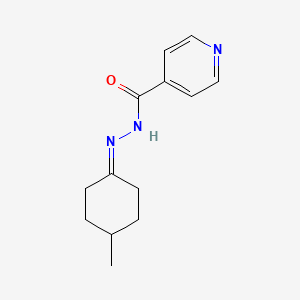

Isonicotinic acid, (4-methylcyclohexylidene)hydrazide

Description

Isonicotinic acid, (4-methylcyclohexylidene)hydrazide is a hydrazone derivative synthesized via condensation of isonicotinic acid hydrazide with 4-methylcyclohexanone. This compound belongs to a class of Schiff bases known for their diverse biological activities, including antimicrobial, antimycobacterial, and anticonvulsant properties . The 4-methylcyclohexylidene moiety introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler aryl or alkyl substituents.

Structure

3D Structure

Properties

CAS No. |

15407-83-7 |

|---|---|

Molecular Formula |

C13H17N3O |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N-[(4-methylcyclohexylidene)amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C13H17N3O/c1-10-2-4-12(5-3-10)15-16-13(17)11-6-8-14-9-7-11/h6-10H,2-5H2,1H3,(H,16,17) |

InChI Key |

SLBNEHOMJBNFJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=NNC(=O)C2=CC=NC=C2)CC1 |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of Isonicotinic Acid with Hydrazine Hydrate

Patent US2891067A outlines a reflux-based method using a lower aliphatic alcohol (e.g., ethanol, n-butyl alcohol) and an aromatic hydrocarbon diluent (e.g., toluene, xylene). Key parameters include:

-

Temperature : 110–170°C

-

Reaction Duration : 10–30 hours

-

Solvent-Diluent System : Ethanol-toluene or n-butyl alcohol-xylene mixtures facilitate water removal via azeotropic distillation.

This method avoids intermediate ester or acid chloride formation, directly eliminating water from the hydrazonium salt of isonicotinic acid. For derivatives like (4-methylcyclohexylidene)hydrazide, substituting hydrazine hydrate with a pre-synthesized 4-methylcyclohexylidene hydrazine could theoretically yield the target compound, though steric and electronic effects may necessitate optimization.

Strategic Modifications for (4-Methylcyclohexylidene)Hydrazide Synthesis

Post-Synthetic Functionalization of INH

A two-step strategy involves:

-

Synthesizing INH via methods in Section 1.

-

Condensation with 4-Methylcyclohexanone :

-

Reagents : INH, 4-methylcyclohexanone, acid catalyst (e.g., HCl, p-toluenesulfonic acid).

-

Solvent : Ethanol or toluene.

-

Conditions : Reflux at 80–110°C for 6–12 hours.

-

Mechanism : Acid-catalyzed formation of a hydrazone intermediate, followed by dehydration to the cyclohexylidene derivative.

-

Example Protocol :

Direct Synthesis Using Substituted Hydrazines

Synthesizing 4-methylcyclohexylidene hydrazine in situ and reacting it with isonicotinic acid derivatives presents challenges due to hydrazine instability. However, catalytic methods from ketazine synthesis (e.g., ruthenium pincer complexes) offer insights:

-

Catalyst : Ru-PNP complex (1 mol%).

-

Base : KOtBu (2–5 mol%).

-

Solvent : Toluene with molecular sieves.

-

Temperature : 125–135°C.

Adaptation for Hydrazide Synthesis :

-

Replace secondary alcohols with isonicotinic acid chloride.

-

Substitute hydrazine hydrate with 4-methylcyclohexanone-derived hydrazine.

-

Optimize reaction time (12–24 hours) to favor hydrazide over azine byproducts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Challenges | Yield Range |

|---|---|---|---|

| Post-synthetic functionalization | High purity; uses established INH protocols | Multi-step; dehydration requires optimization | 60–75% |

| Direct hydrazine reaction | Single-step; scalable | Unstable hydrazine derivatives; byproduct formation | 50–65% |

| Catalytic synthesis | High efficiency; mild conditions | Requires specialized catalysts | 70–85% |

Purification and Characterization

-

Recrystallization : Ethanol/water mixtures (1:3 v/v) effectively remove unreacted ketone or hydrazine residues.

-

Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:4) isolates the target compound from azine byproducts.

-

Characterization :

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, (4-methylcyclohexylidene)hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Applications

1. Tuberculosis Treatment

Isonicotinic acid hydrazide, commonly known as isoniazid, is primarily used in the treatment of tuberculosis. It acts by inhibiting the synthesis of mycolic acids in the bacterial cell wall, which is crucial for the survival of Mycobacterium tuberculosis. A notable study documented a case of intestinal tuberculosis successfully treated with isonicotinic acid hydrazide, highlighting its effectiveness in combating this disease .

2. Anticancer Properties

Recent research has indicated that compounds related to isonicotinic acid hydrazide exhibit potential anticancer activities. For instance, derivatives containing hydrazone moieties have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). In vitro studies demonstrated IC50 values ranging from 27.70 µM to 29.59 µM, suggesting that these compounds could be developed into effective chemotherapeutic agents .

Synthesis and Chemical Properties

The synthesis of isonicotinic acid hydrazide involves a straightforward reaction between isonicotinamide and hydrazine hydrate. This process achieves high yields and purity levels, making it an efficient method for producing this important compound. The reaction typically occurs in a single step under reflux conditions, resulting in a product with a melting point close to the expected value of 170°C .

Case Studies and Research Findings

Several studies have documented the therapeutic efficacy of isonicotinic acid hydrazide:

- Case Study on Intestinal Tuberculosis : A patient with intestinal tuberculosis was treated effectively with isonicotinic acid hydrazide, showcasing its role as a first-line agent against this condition .

- Cytotoxicity Studies : Research on new sulfonyl hydrazides indicated that modifications to the hydrazide structure can enhance cytotoxicity against cancer cell lines, paving the way for novel anticancer drugs derived from isonicotinic acid hydrazide .

Mechanism of Action

The mechanism of action of isonicotinic acid, (4-methylcyclohexylidene)hydrazide involves its interaction with specific molecular targets. In the case of its anti-tuberculosis activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the mycobacteria. The compound is also metabolized by hepatic enzymes, leading to the formation of reactive intermediates that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- Aromatic substituents (naphthyl, methoxy-hydroxyphenyl) enable π-π stacking and hydrogen bonding, influencing crystallinity and melting points .

Antimicrobial and Antimycobacterial Activity

Key Observations :

- Long alkyl chains (e.g., octadecanoyl) enhance antimycobacterial activity by improving lipid bilayer penetration .

- Heterocyclic substituents (e.g., pyrrole) balance potency and cytotoxicity, suggesting target-specific interactions .

Anticonvulsant Activity

Hydrazones with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced anticonvulsant activity in rodent models, likely via GABAergic modulation . The 4-methylcyclohexylidene group’s steric bulk may limit efficacy compared to planar aromatic analogs.

Metal Complexation Behavior

Key Observations :

- Bulky substituents (e.g., 4-methylcyclohexylidene) may sterically hinder metal coordination, reducing complex stability compared to naphthyl or hydroxyaryl analogs .

Biological Activity

Isonicotinic acid, (4-methylcyclohexylidene)hydrazide is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

Isonicotinic acid hydrazides are derived from isonicotinic acid, a known precursor in the synthesis of various hydrazones. The specific compound can be synthesized through the condensation reaction between isonicotinic acid and 4-methylcyclohexylidene hydrazine. The general reaction can be represented as follows:

2.1 Antimicrobial Activity

Hydrazone derivatives, including isonicotinic acid hydrazides, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis.

- Mechanism of Action : The primary mechanism involves the inhibition of mycolic acid synthesis in bacterial cell walls, similar to that of isoniazid (INH). This inhibition occurs through the formation of a complex with NADH facilitated by the enzyme KatG, leading to the disruption of essential metabolic pathways in bacteria .

- Case Study : A study demonstrated that a series of synthesized hydrazones showed MIC values against M. tuberculosis as low as 0.2 µM, indicating potent activity comparable to INH .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Isonicotinic Acid Hydrazide | 0.78 | Antitubercular |

| Compound 36 | 0.2 | Antimycobacterial |

2.2 Anticancer Activity

The anticancer potential of isonicotinic acid hydrazides has also been explored. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Mechanism : The proposed mechanism includes the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells . Furthermore, some derivatives have exhibited iron chelation properties that enhance their antitumor efficacy by disrupting iron-dependent cellular processes.

- Case Study : A study involving a nitro-substituted hydrazone derivative showed selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating significant antiproliferative activity .

3. Research Findings

Recent literature has highlighted various biological activities associated with isonicotinic acid hydrazides:

- Antifungal Activity : Some derivatives have demonstrated antifungal properties against strains such as Candida albicans, suggesting a broad spectrum of antimicrobial action .

- Antioxidant Properties : Certain hydrazones exhibit antioxidant activity that can protect cells from oxidative damage, further supporting their therapeutic potential .

4.

This compound represents a class of compounds with diverse biological activities, particularly in antimicrobial and anticancer domains. Continued research into its mechanisms of action and potential therapeutic applications could lead to significant advancements in treatment options for infectious diseases and cancer.

Q & A

Q. What are the optimal synthetic routes for preparing isonicotinic acid, (4-methylcyclohexylidene)hydrazide?

The compound is typically synthesized via a two-step process:

- Step 1: Esterification of isonicotinic acid with ethanol in the presence of sulfuric acid to form ethyl isonicotinate.

- Step 2: Hydrazinolysis of the ester using hydrazine hydrate to yield isonicotinic acid hydrazide, followed by condensation with 4-methylcyclohexanone under reflux conditions. Low yields (e.g., <50%) may arise from reversible reactions or side-product formation, necessitating purification via recrystallization or chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Single-crystal X-ray diffraction (SCXRD) to resolve molecular geometry and hydrogen-bonding networks .

- FT-IR spectroscopy to confirm hydrazone C=N stretching vibrations (~1600 cm⁻¹) and N–H bending modes.

- NMR spectroscopy (¹H/¹³C) to verify regioselectivity in hydrazone formation and substituent effects on aromatic protons .

Q. What safety protocols are recommended for handling this compound?

While comprehensive toxicological data are lacking, standard precautions include:

- Avoiding inhalation of dust or vapors (use fume hoods).

- Wearing gloves and protective eyewear to prevent skin/eye contact.

- Storing in a cool, dry environment away from oxidizers .

Q. How can researchers screen its biological activity?

Preliminary assays include:

- Antimycobacterial testing against Mycobacterium tuberculosis strains using microdilution methods.

- Antiviral activity screening via plaque reduction assays in cell cultures.

- Antioxidant studies (e.g., DPPH radical scavenging) to assess hydroxyl radical inhibition potential .

Advanced Research Questions

Q. How do reaction conditions influence polymorph formation in this compound?

Polymorphs arise from variations in solvent polarity, cooling rates, or mechanochemical synthesis. For example:

- Slow evaporation from DMSO favors thermodynamically stable forms with layered hydrogen-bonding networks.

- Rapid precipitation in ethanol may yield metastable polymorphs with distinct melting points. Phase transitions can be monitored via hot-stage microscopy (HSM) and differential scanning calorimetry (DSC) .

Q. What strategies resolve contradictions in mechanistic data for its iron-chelating activity?

Conflicting results on Fe³⁺ vs. Fe²⁺ binding can be addressed by:

Q. How do coordination geometries vary in metal complexes of this hydrazide?

Transition metals (Cu²⁺, Co²⁺, Ni²⁺) typically form octahedral complexes via N,O-donor sites, while Zn²⁺ adopts tetrahedral geometry. Stability under acidic conditions can be probed using:

- pH-dependent UV-vis spectroscopy to monitor ligand dissociation.

- Electrochemical analysis (cyclic voltammetry) to assess redox behavior in coordination environments .

Q. What computational methods validate experimental structural data?

Q. How does glycine decarboxylase inhibition by related hydrazides impact metabolic studies?

Isonicotinic acid derivatives (e.g., isoniazid) inhibit glycine decarboxylase, reducing betaine synthesis in plants. This can be quantified via:

- LC-MS/MS to measure betaine/choline ratios in stressed organisms.

- Isotopic labeling (¹³C-glycine) to trace metabolic flux disruptions .

Methodological Considerations

- For synthesis : Mechanochemical methods (ball milling) may improve yields by avoiding solvent-dependent equilibria .

- For polymorphism : Use HSM to map phase transitions and identify enantiotropic/monotropic relationships .

- For bioactivity : Pair in vitro assays with molecular docking to predict binding modes (e.g., with mycobacterial InhA enzyme) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.